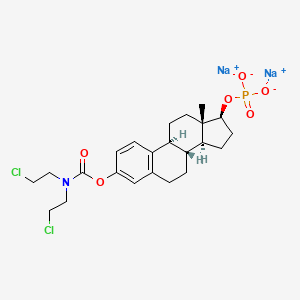
Estramustine (phosphate sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estramustine phosphate sodium is a chemotherapeutic agent used primarily in the treatment of metastatic and progressive prostate cancer. It is a combination of estradiol and a nitrogen mustard, which gives it both estrogenic and alkylating properties .
准备方法
Synthetic Routes and Reaction Conditions: Estramustine phosphate sodium is synthesized by combining estradiol with a nitrogen mustard moiety. The process involves the esterification of estradiol with bis(2-chloroethyl)carbamate, followed by phosphorylation to produce the sodium salt .
Industrial Production Methods: The industrial production of estramustine phosphate sodium involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Types of Reactions:
Alkylation: Estramustine undergoes alkylation reactions due to the presence of the nitrogen mustard moiety.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of estradiol and other metabolites.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkylating agents under controlled pH and temperature conditions.
Hydrolysis: Occurs in aqueous environments, often catalyzed by enzymes in the body.
Major Products:
Estradiol: A primary product of hydrolysis.
Estromustine: Another significant metabolite formed during the metabolic breakdown of estramustine.
科学研究应用
Estramustine phosphate sodium is extensively used in scientific research, particularly in the fields of oncology and pharmacology. Its applications include:
Cancer Research: Used to study the effects of chemotherapeutic agents on prostate cancer cells.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of the compound.
Drug Development: Serves as a model compound for developing new chemotherapeutic agents with improved efficacy and reduced side effects.
作用机制
Estramustine phosphate sodium exerts its effects through a combination of estrogenic and alkylating actions. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death in rapidly dividing cancer cells. Additionally, the estradiol component binds to estrogen receptors, modulating hormonal pathways .
Molecular Targets and Pathways:
DNA Alkylation: Leads to DNA damage and apoptosis.
Estrogen Receptor Binding: Modulates hormonal pathways, contributing to its antineoplastic effects.
相似化合物的比较
Estramustine phosphate sodium is unique due to its dual mechanism of action, combining estrogenic and alkylating properties. Similar compounds include:
Estradiol: Shares the estrogenic component but lacks the alkylating properties.
Cyclophosphamide: Another nitrogen mustard compound used in chemotherapy but does not have the estrogenic component
Estramustine phosphate sodium stands out due to its ability to target both hormonal and cellular pathways, making it a versatile and effective chemotherapeutic agent .
属性
分子式 |
C23H30Cl2NNa2O6P |
|---|---|
分子量 |
564.3 g/mol |
IUPAC 名称 |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 |
InChI 键 |
IIUMCNJTGSMNRO-VVSKJQCTSA-L |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


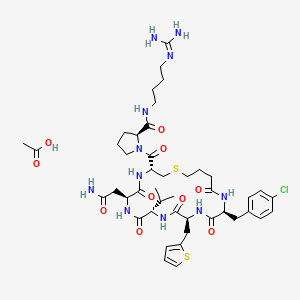
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)

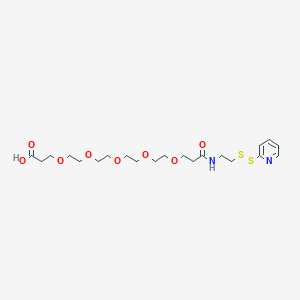
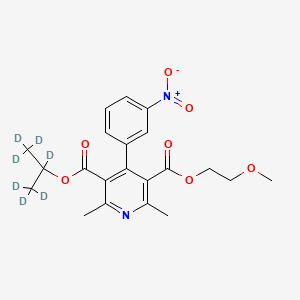
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)


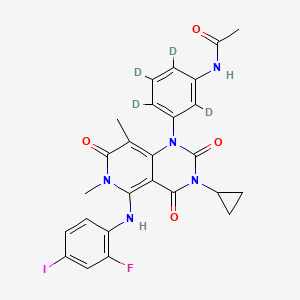
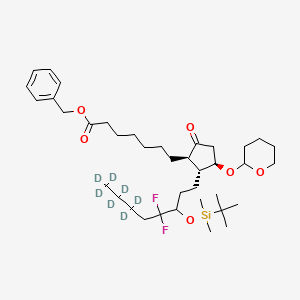
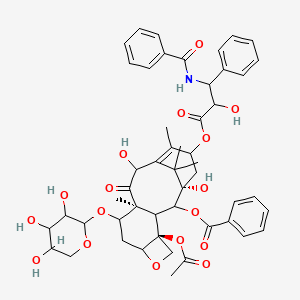
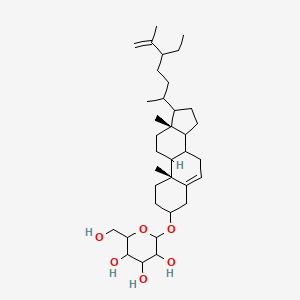
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
